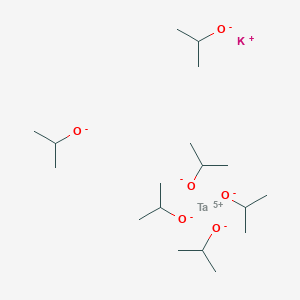
potassium;propan-2-olate;tantalum(5+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium;propan-2-olate;tantalum(5+) typically involves the reaction of tantalum pentachloride with potassium isopropoxide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene to facilitate the formation of the desired product. The general reaction can be represented as follows:
TaCl5+5KOC3H7→Ta(OC3H7)5+5KCl
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the tantalum compound. The product is then purified by recrystallization or distillation to obtain a pure sample of potassium;propan-2-olate;tantalum(5+).
Industrial Production Methods
Industrial production of potassium;propan-2-olate;tantalum(5+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Potassium;propan-2-olate;tantalum(5+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: It can be reduced to lower oxidation state tantalum compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like THF or toluene.
Major Products Formed
Oxidation: Higher oxidation state tantalum oxides or alkoxides.
Reduction: Lower oxidation state tantalum compounds.
Substitution: New tantalum complexes with different ligands.
Scientific Research Applications
Potassium;propan-2-olate;tantalum(5+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of tantalum-containing materials with unique properties, such as high-temperature stability and corrosion resistance.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-oxygen bonds.
Biomedical Research: The compound is explored for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Mechanism of Action
The mechanism of action of potassium;propan-2-olate;tantalum(5+) involves the coordination of the tantalum center with various ligands. The isopropoxide ligands can undergo ligand exchange reactions, allowing the compound to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalysis, the compound may facilitate the formation of reactive intermediates that drive the reaction forward.
Comparison with Similar Compounds
Similar Compounds
Potassium ethoxide: Similar in structure but with ethoxide ligands instead of isopropoxide.
Tantalum pentachloride: A precursor to potassium;propan-2-olate;tantalum(5+), used in similar applications.
Potassium tert-butoxide: Another alkoxide compound with different steric and electronic properties.
Uniqueness
Potassium;propan-2-olate;tantalum(5+) is unique due to the combination of tantalum’s high oxidation state and the isopropoxide ligands. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
Properties
CAS No. |
21864-26-6 |
|---|---|
Molecular Formula |
C18H42KO6Ta |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
potassium;propan-2-olate;tantalum(5+) |
InChI |
InChI=1S/6C3H7O.K.Ta/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5 |
InChI Key |
DGYDIVXTNROXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Ta+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















